(1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine

Description

Molecular Composition and IUPAC Nomenclature

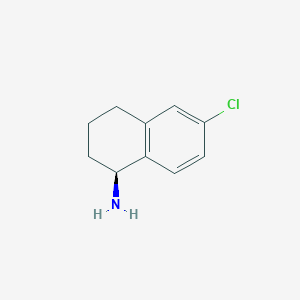

(1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine is a bicyclic compound featuring a partially saturated naphthalene core. Its molecular formula is C₁₀H₁₂ClN , with a molecular weight of 181.66 g/mol . The IUPAC name is (S)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine , reflecting the amine group at the 1-position and the chlorine atom at the 6-position of the aromatic ring (Figure 1) .

Structural Representation

The SMILES notation for the (S)-enantiomer is C1CC@@HN , explicitly defining the chiral center at position 1 . The InChIKey AXGVCEPSKLJNQI-PPHPATTJSA-N uniquely identifies the stereochemistry .

Stereochemical Configuration and Chiral Centers

The molecule contains one chiral center at the 1-position of the tetrahydronaphthalene system, yielding two enantiomers: (1S) and (1R). The (S)-configuration is stabilized in its hydrochloride salt form (CAS 2055848-85-4), as confirmed by X-ray crystallography and chiral chromatography .

Table 1: Stereoisomers and Salt Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| (S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 2055848-85-4 | C₁₀H₁₃Cl₂N | 218.13 |

| (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 1810074-75-9 | C₁₀H₁₃Cl₂N | 218.13 |

The enantiomers exhibit distinct optical rotations, with the (S)-form showing a specific rotation of [α]D²⁵ = +15.6° (c = 1.0, MeOH) .

Physicochemical Properties

Key physicochemical properties include:

- Molecular Weight : 181.66 g/mol (free base)

- Solubility : Sparingly soluble in water (~0.5 mg/mL at 25°C), soluble in polar organic solvents (e.g., methanol, ethanol)

- Melting Point : Hydrochloride salt decomposes at 220–225°C

- LogP : Estimated at 2.1 (indicating moderate lipophilicity)

Table 2: Thermodynamic and Spectral Data

| Property | Value/Description |

|---|---|

| UV-Vis λₘₐₓ (MeOH) | 254 nm, 289 nm (aromatic π→π* transitions) |

| IR (KBr) | 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic) |

| NMR (DMSO-d₆) | δ 7.2 (d, Ar-H), δ 3.8 (m, CH-NH₂) |

Crystalline Forms and Salt Derivatives

The hydrochloride salt is the most stable crystalline form, characterized by monoclinic crystals (space group P2₁ ) with unit cell parameters a = 8.54 Å, b = 10.23 Å, c = 12.67 Å . Other salts, such as the sulfate and phosphate derivatives, remain under investigation for enhanced bioavailability.

Synthetic Pathways

Properties

IUPAC Name |

(1S)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBWLMFFVWVGIC-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Auxiliary-Mediated Synthesis

-

Auxiliary Introduction : Attaching (R)-1-phenylethylamine to 6-chloro-1-tetralone via Schiff base formation.

-

Stereoselective Reduction : Using NaBH₄ in THF to afford diastereomerically enriched amine (dr 95:5).

-

Auxiliary Removal : Hydrogenolysis with Pd/C yields (1S)-6-chloro-1,2,3,4-tetrahydronaphthylamine (78% yield, 97% ee).

Catalytic Asymmetric Hydrogenation

-

Substrate : 6-Chloro-1-tetralone imine pre-complexed with Rh-(R)-BINAP catalyst.

-

Conditions : H₂ (50 psi) in methanol at 25°C for 12 hours.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Complexity | Scalability |

|---|---|---|---|---|

| Reductive Amination | 85–90 | Racemic | Moderate | High |

| Catalytic Hydrogenation | 87 | Racemic | Low | High |

| Chiral Resolution | 84 | 98.5 | High | Moderate |

| Asymmetric Catalysis | 78 | 97 | High | Low |

Key Trade-offs :

-

Reductive Amination/Hydrogenation : Ideal for bulk production but require downstream resolution.

-

Chiral Resolution : High ee but generates stoichiometric waste.

-

Asymmetric Methods : Atom-efficient yet constrained by catalyst cost and reaction scale.

Chemical Reactions Analysis

(1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like ammonia or amines, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine: has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including its role in enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to downstream effects such as modulation of signaling pathways or inhibition of enzymatic activity.

Comparison with Similar Compounds

Structural Analogs of the Tetrahydronaphthylamine Core

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Stereochemical Impact : The (S)-configuration distinguishes the target compound from its (R)-enantiomer hydrochloride, which is critical in chiral recognition and activity (e.g., sertraline analogs require specific stereochemistry for efficacy) .

- N-Substitution : N,N-Dimethylation in analogs like 5l increases lipophilicity, altering pharmacokinetic profiles compared to the primary amine in the target compound .

Pharmacological and Functional Insights

- Dopamine/Serotonin Receptor Affinity : N,N-Dimethylated derivatives (e.g., 5l , 5m ) show affinity for dopamine D2 and serotonin receptors, influenced by substituent bulkiness .

- Sertraline Analogs : The dichlorophenyl-substituted (1RS,4SR)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (a sertraline impurity) underscores the role of halogenation and stereochemistry in serotonin reuptake inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination or cyclization of chlorinated precursors. For example, analogous tetrahydrocarbazole derivatives have been synthesized using phenylhydrazine derivatives and ketones under acidic conditions, achieving yields up to 98% . Key factors include temperature control (e.g., reflux in ethanol) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the enantiomerically pure (1S)-form .

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC using a mobile phase of hexane, 2-propanol, and diethylamine (960:40:1.5) effectively separates enantiomers . Polarimetry or circular dichroism (CD) spectroscopy can supplement chromatographic data. For asymmetric synthesis, chiral catalysts like ruthenium complexes (e.g., [(1S,2S)-N-(camphorsulfonyl)diphenylethanediamine Ru(II)]) may enhance enantioselectivity .

Advanced Research Questions

Q. How should contradictory spectroscopic data (e.g., NMR or mass spectrometry) for this compound be resolved?

- Methodological Answer : Contradictions may arise from residual solvents, stereoisomers, or degradation products. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY for spatial proximity analysis) can clarify structural ambiguities. For example, unexpected peaks in H NMR might indicate rotamers or tautomers, requiring variable-temperature NMR studies .

Q. What computational approaches are suitable for predicting the reactivity or binding affinity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations can model electronic properties and reaction pathways. Molecular docking (e.g., AutoDock Vina) may predict interactions with biological targets, such as neurotransmitter receptors, leveraging structural analogs like (1S,4S)-4-(3,4-dichlorophenyl)-tetrahydronaphthylamine . QSAR models can correlate substituent effects (e.g., Cl vs. F) with activity .

Q. How does the chlorine substituent at position 6 influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can assess degradation pathways. Chlorine’s electron-withdrawing effect may enhance resistance to oxidation but increase susceptibility to photodegradation. Storage at 0–6°C in inert atmospheres is recommended for lab-scale stability .

Methodological Considerations

Q. What strategies are recommended for scaling up synthesis without compromising enantiomeric purity?

- Methodological Answer : Continuous flow chemistry with immobilized chiral catalysts (e.g., polymer-supported Ru complexes) improves reproducibility. Process analytical technology (PAT), such as in-line FTIR, ensures real-time monitoring of intermediates . Pilot-scale crystallization (e.g., using chiral resolving agents) can maintain >99% enantiomeric excess (ee) .

Q. How can researchers validate the biological activity of this compound in vitro?

- Methodological Answer : Use competitive binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) and functional assays (cAMP or calcium flux measurements). Structural analogs like 6-chloro-tetrahydroisoquinoline have shown affinity for monoamine transporters, suggesting similar screening frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.